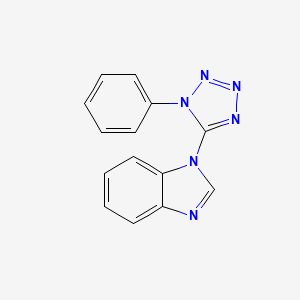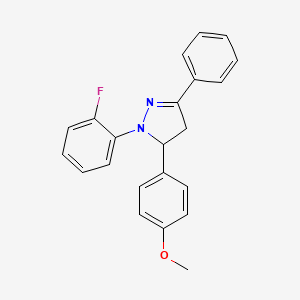
1-(2-fluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H19FN2O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14814140 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazole derivatives are synthesized through various chemical reactions that often involve condensation followed by cyclization. These compounds are known for their wide-ranging biological activities, making them valuable in medicinal chemistry. The synthesis methodologies include the use of common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, offering routes to obtain heterocyclic skeletons appended with pyrazole moieties under diverse conditions, including microwave irradiation (A. M. Dar & Shamsuzzaman, 2015). These strategies are crucial for the further design of bioactive agents through various modifications and derivatizations.
Therapeutic and Biological Activities
Research on pyrazole analogs highlights their significance in drug discovery due to their extensive therapeutic potentials, such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The diversity in the biological activities of pyrazole derivatives has led to their exploration as potential medicinal agents (S. Ganguly & Sony Jacob, 2017). This exploration is motivated by the clinical efficacy of pyrazole-based pharmacological agents and the ongoing search for new drug candidates with reduced side effects. The review of pyrazoline derivatives, a closely related class, also supports the extensive biological and therapeutic applications of these compounds, further underscoring the relevance of pyrazole derivatives in medicinal chemistry (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Pharmacological Effects
Pyrazole scaffolds serve as central motifs in the design of anti-viral and anti-inflammatory drugs. Their structural versatility allows for the development of compounds targeting various diseases, showcasing the adaptability of pyrazole derivatives in creating potent therapeutic agents (D. Karati, K. Mahadik, & Dileep Kumar, 2022). The combination of pyrazole with other pharmacophores might lead to novel treatments, highlighting the compound's potential in drug development efforts.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUFOSVQFLBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5575146.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5575153.png)
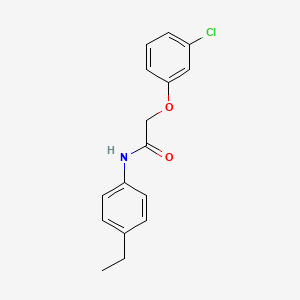
![(4aR*,7aS*)-4-(4-chlorobenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5575191.png)
![(4aR*,7aS*)-1-ethyl-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575192.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5575200.png)
![2-amino-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5575207.png)

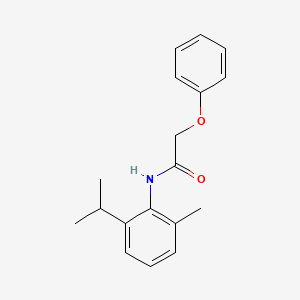
![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzothiadiazole](/img/structure/B5575224.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5575227.png)
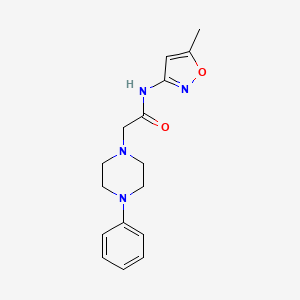
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-[(3-fluorophenyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5575251.png)
